molecular formula C10H11ClO B3056055 Benzene, 4-chloro-2-methyl-1-(2-propenyloxy)- CAS No. 68536-94-7

Benzene, 4-chloro-2-methyl-1-(2-propenyloxy)-

Cat. No. B3056055
CAS RN: 68536-94-7
M. Wt: 182.64 g/mol
InChI Key: AAQOQZIXBMOVRT-UHFFFAOYSA-N
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Description

“Benzene, 4-chloro-2-methyl-1-(2-propenyloxy)-” is an organic compound with the molecular formula C10H11Cl . It is a derivative of benzene, which is a simple member of a large family of hydrocarbons known as aromatic hydrocarbons .


Molecular Structure Analysis

The molecular structure of “Benzene, 4-chloro-2-methyl-1-(2-propenyloxy)-” involves a benzene ring with a chlorine atom, a methyl group, and a propenyloxy group attached to it . The exact positions of these substituents on the benzene ring would determine the specific isomer of the compound.


Chemical Reactions Analysis

Aromatic compounds like this typically undergo electrophilic aromatic substitution reactions . The presence of electron-withdrawing or electron-donating groups on the benzene ring can influence the reactivity and the position of the substitution .


Physical And Chemical Properties Analysis

As a derivative of benzene, this compound likely shares many of the physical and chemical properties of benzene and its derivatives. Benzene and its derivatives are typically nonpolar and are usually colorless liquids or solids with a characteristic aroma . The exact physical and chemical properties of this specific compound aren’t readily available in the searched resources.

Scientific Research Applications

1. Stereochemistry of Friedel-Crafts Reaction

The Friedel-Crafts alkylation of benzene with optically active 2-methyloxetane, involving 4-chloro-2-butanol and 3-chloro-1-butanol by-products, provides insights into the stereochemical course of the reaction. The catalyst type influences the reaction outcome, indicating potential applications in stereochemistry and organic synthesis (Segi et al., 1982).

2. Electrochemical Preparation and Reactions

3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, related to the compound , was prepared through electrooxidative double ene-type chlorination, showcasing its applicability in electrochemical synthesis and reactions (Uneyama et al., 1983).

3. Modern Friedel-Crafts Chemistry

In Friedel-Crafts alkylation involving 3-chloro-(2-chloromethyl)-1-propene, products like 1,1-di(chloromethyl)ethylbenzene were generated, revealing potential in the field of organic synthesis and mechanistic studies of alkylation reactions (Khalaf et al., 2006).

4. Asymmetric Induction in Friedel-Crafts Reaction

The alkylation of benzene with (+)-1,2-epoxybutane, involving compounds such as 2-chloro-1-butanol, demonstrates asymmetric induction in organic synthesis. This research contributes to understanding stereoselective reactions and developing enantioselective synthesis methods (Nakajima et al., 1975).

5. Trifluoromethyl-substituted Protoporphyrinogen IX Oxidase Inhibitors

Studies on methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate and related compounds highlight their potential as protoporphyrinogen IX oxidase inhibitors, suggesting applications in biochemistry and pharmaceutical research (Li et al., 2005).

Mechanism of Action

The mechanism of action for reactions involving aromatic compounds like this typically involves the formation of a carbocation electrophile, which forms a sigma-bond with the benzene ring, generating a positively charged intermediate . The exact mechanism of action would depend on the specific reaction conditions and reactants involved.

properties

IUPAC Name

4-chloro-2-methyl-1-prop-2-enoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-3-6-12-10-5-4-9(11)7-8(10)2/h3-5,7H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQOQZIXBMOVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348880
Record name benzene, 4-chloro-2-methyl-1-(2-propenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 4-chloro-2-methyl-1-(2-propenyloxy)-

CAS RN

68536-94-7
Record name benzene, 4-chloro-2-methyl-1-(2-propenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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